molecular formula C9H16N2O B13231788 1-(3-Amino-4-methylpiperidin-1-yl)prop-2-en-1-one

1-(3-Amino-4-methylpiperidin-1-yl)prop-2-en-1-one

Cat. No.: B13231788
M. Wt: 168.24 g/mol
InChI Key: FPAOUIGHJNSBIG-UHFFFAOYSA-N
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Description

1-(3-Amino-4-methylpiperidin-1-yl)prop-2-en-1-one is a chemical compound with a unique structure that includes a piperidine ring substituted with an amino group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-4-methylpiperidin-1-yl)prop-2-en-1-one typically involves the reaction of 3-amino-4-methylpiperidine with an appropriate acylating agent. One common method is the Claisen-Schmidt condensation reaction, which involves the reaction of an aldehyde with a ketone in the presence of a base . The reaction conditions often include the use of methanol as a solvent and sodium hydroxide as a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-4-methylpiperidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-(3-Amino-4-methylpiperidin-1-yl)prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-methylpiperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and affecting various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Amino-4-methylpiperidin-1-yl)prop-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

1-(3-amino-4-methylpiperidin-1-yl)prop-2-en-1-one

InChI

InChI=1S/C9H16N2O/c1-3-9(12)11-5-4-7(2)8(10)6-11/h3,7-8H,1,4-6,10H2,2H3

InChI Key

FPAOUIGHJNSBIG-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1N)C(=O)C=C

Origin of Product

United States

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